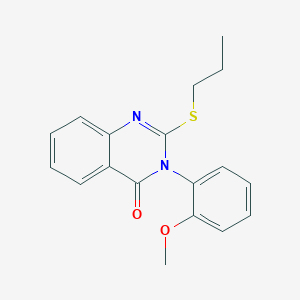
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone
Overview
Description
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone, also known as PD153035, is a synthetic small molecule that belongs to the quinazoline family. It was first synthesized in 1991 by Pfizer, Inc. as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Since then, PD153035 has been extensively studied for its potential applications in cancer research and therapy.
Mechanism of Action
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone acts as a reversible and competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase. By binding to the catalytic domain of EGFR, this compound prevents the phosphorylation of downstream signaling molecules and inhibits the activation of several cellular pathways involved in cell proliferation, survival, and migration.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR signaling. It also inhibits angiogenesis, the process by which new blood vessels are formed, by blocking the activation of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). In addition, this compound has been reported to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone is a highly specific inhibitor of EGFR tyrosine kinase, making it a valuable tool compound for studying the role of EGFR in cancer biology. However, its potency and selectivity can vary depending on the cell type and experimental conditions used. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
1. Development of novel EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties.
2. Investigation of the role of EGFR signaling in cancer stem cells and tumor microenvironment.
3. Identification of biomarkers for predicting the response to EGFR-targeted therapies.
4. Combination of EGFR inhibitors with other targeted therapies or immunotherapies for synergistic effects.
5. Exploration of the potential applications of EGFR inhibitors in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Scientific Research Applications
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has been widely used in cancer research as a tool compound to study the role of EGFR in cancer progression and to develop novel EGFR-targeted therapies. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines, including breast cancer, lung cancer, and glioma. This compound has also been used to investigate the molecular mechanisms underlying EGFR signaling and its downstream pathways.
properties
IUPAC Name |
3-(2-methoxyphenyl)-2-propylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-12-23-18-19-14-9-5-4-8-13(14)17(21)20(18)15-10-6-7-11-16(15)22-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRPBRSILYJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-isopropylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4674801.png)
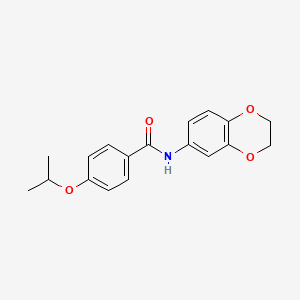
![1-[(2,5-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4674811.png)
![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B4674828.png)
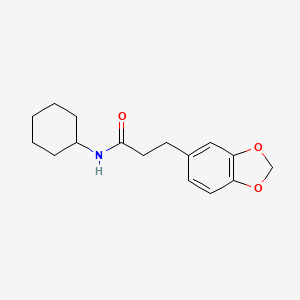
![N-{1-{[(4-chlorophenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4674843.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4674857.png)

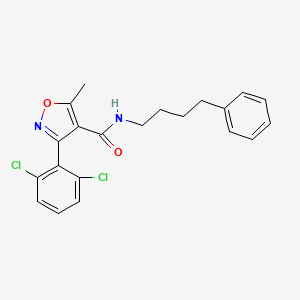
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B4674872.png)
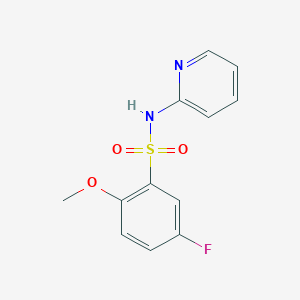
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)